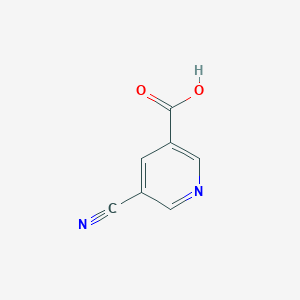

5-Cyanonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVWEUCOZIMGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623243 | |

| Record name | 5-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-62-6 | |

| Record name | 5-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Cyanonicotinic Acid

An In-Depth Technical Guide to the Chemical Properties of 5-Cyanonicotinic Acid for Advanced Research and Drug Development

This compound is a substituted pyridine carboxylic acid that has emerged as a molecule of significant interest for researchers, particularly in the field of medicinal chemistry and drug development. Its unique trifunctional structure—comprising a pyridine ring, a carboxylic acid group, and a cyano (nitrile) group—renders it a highly versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of the electron-withdrawing cyano and carboxyl groups on the pyridine scaffold significantly influences its reactivity and physicochemical properties, making it an ideal precursor for developing targeted therapeutic agents. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a focus on its role in the discovery of novel enzyme inhibitors.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of its effective application in research and synthesis. These properties dictate its behavior in various solvents, its reactivity in chemical transformations, and its potential for formulation.

The molecule, with the chemical formula C₇H₄N₂O₂, has a molecular weight of approximately 148.12 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a cyano group.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887579-62-6 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 | [1][2] |

| Appearance | Solid (form may vary) | [3] |

| Storage | Sealed in dry, room temperature conditions | [2] |

Part 2: Solubility and Dissociation Constant (pKa)

For drug development professionals, the solubility and acidity (pKa) of a compound are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa value indicates the pH at which the carboxylic acid group is 50% ionized. For nicotinic acid itself, the pKa is around 4.85. The presence of the strongly electron-withdrawing cyano group at the 5-position is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa value relative to the parent nicotinic acid. This is a crucial consideration for designing buffer systems for reactions or analytical methods.

Experimental Protocol: Aqueous Solubility Assessment

This protocol describes a standard method for determining the thermodynamic solubility of this compound, a critical step for any compound intended for biological screening.

Causality: The shake-flask method is considered the gold standard for solubility measurement because it allows the compound to reach equilibrium between its solid and dissolved states, providing a true measure of thermodynamic solubility. Using a phosphate-buffered saline (PBS) at pH 7.4 mimics physiological conditions, providing data relevant to drug development.

Methodology:

-

Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare a PBS solution at pH 7.4.

-

Incubation: Add an excess amount of the solid this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of PBS (pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator, agitating at room temperature for 24 hours to ensure equilibrium is reached.

-

Separation: After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[5] A calibration curve prepared from the DMSO stock solution is used for quantification.

-

Validation: The experiment should be run in triplicate to ensure reproducibility. The solid material remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no phase changes occurred.

Part 3: Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the nitrile, and the pyridine ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions and amidation with amines using coupling agents (e.g., HATU, EDC). These reactions are fundamental for creating derivatives and prodrugs.[6]

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding pyridine-3,5-dicarboxylic acid) or an amide intermediate. It can also be reduced to an amine or participate in cycloaddition reactions.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution than benzene. However, the specific reactivity will be influenced by the directing effects of the existing substituents.

The stability of the compound is generally good under standard storage conditions (dry, room temperature).[2] However, prolonged exposure to strong acids or bases at elevated temperatures can lead to the hydrolysis of the nitrile group.

Diagram: Potential Hydrolysis Pathway of this compound

Caption: Hydrolysis of the nitrile group under acidic or basic conditions.

Part 4: Synthesis and Purification

The synthesis of this compound is a key process for its availability in research. A common and effective strategy involves the cyanation of a halogenated precursor, such as 5-bromonicotinic acid.

This approach leverages the well-established reactivity of aryl halides in transition-metal-catalyzed cross-coupling reactions. Using a palladium or copper catalyst, the bromo-substituent can be efficiently displaced by a cyanide nucleophile.

Diagram: Synthesis Workflow from 5-Bromonicotinic Acid

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis via Cyanation

Expertise & Causality: This protocol utilizes a palladium-catalyzed cyanation reaction. Zinc cyanide is chosen as the cyanide source because it is less acutely toxic and easier to handle than alkali metal cyanides. Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for this type of C-C bond formation. The reaction is performed in a polar aprotic solvent like DMF to ensure solubility of the reactants and facilitate the catalytic cycle.

Methodology:

-

Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromonicotinic acid (1.0 eq).[7]

-

Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Degassing: Add anhydrous dimethylformamide (DMF). Degas the mixture by bubbling nitrogen through it for 15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and acidify with HCl (e.g., 2M) to a pH of ~3-4. This protonates the carboxylic acid, causing the product to precipitate.

-

Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity this compound.[8]

Part 5: Applications in Drug Discovery: A Precursor to IDO Inhibitors

One of the most significant applications of this compound is its use as a key intermediate in the synthesis of inhibitors for the enzyme indoleamine 2,3-dioxygenase (IDO1).[1]

IDO1 is a critical enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In the context of cancer, many tumors overexpress IDO1. This leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the activity of tumor-infiltrating T-cells, and the production of kynurenine metabolites that actively induce T-cell apoptosis. This creates an immunosuppressive shield that allows the tumor to evade the immune system.

Inhibiting the IDO1 enzyme is therefore a major strategy in immuno-oncology. By blocking this pathway, IDO1 inhibitors can restore T-cell function and enhance the body's own anti-tumor immune response. This compound serves as a crucial starting material for building more complex molecules that can potently and selectively inhibit this enzyme.[1]

Diagram: The Role of IDO1 in Tumor Immune Evasion and Its Inhibition

Caption: Mechanism of IDO1-mediated immune suppression and its blockade.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a robust foundation for the rational design and synthesis of novel therapeutic agents. For scientists and researchers in drug development, a comprehensive understanding of this molecule's characteristics, from its pKa to its synthetic routes, is essential for unlocking its full potential in creating the next generation of targeted therapies, particularly in the promising field of immuno-oncology.

References

- 1. 5-CYANO-3-PYRIDINECARBOXYLIC ACID | 887579-62-6 [amp.chemicalbook.com]

- 2. 887579-62-6|this compound|BLD Pharm [bldpharm.com]

- 3. 6-Cyanonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Cyanonicotinic Acid

Abstract

5-Cyanonicotinic acid, a pivotal pyridine derivative, serves as a crucial building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a pyridine ring substituted with both a cyano and a carboxylic acid group, offers versatile reactivity for constructing complex molecular frameworks. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, tailored for researchers, chemists, and professionals in drug development. We will explore the core chemical strategies, delve into the mechanistic underpinnings of each route, present comparative data, and provide detailed, field-tested experimental protocols. The discussion is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, and its functionalization dictates biological activity. This compound (3-carboxy-5-cyanopyridine) is a particularly valuable intermediate. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or reduction, while the cyano group can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions. This dual functionality makes it a strategic precursor for a diverse range of target molecules, including antiviral and anticancer agents.[1] The reliable and scalable synthesis of this intermediate is therefore a critical consideration in the pipeline of many therapeutic and industrial product developments.

Overview of Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each starting from a different class of pyridine precursor. The choice of pathway often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

-

Pathway I: Cyanation of Halogenated Nicotinic Acids: This is arguably the most direct and widely employed route, involving the displacement of a halogen (typically bromine) at the 5-position of the nicotinic acid ring with a cyanide nucleophile.

-

Pathway II: The Sandmeyer Reaction from 5-Aminonicotinic Acid: A classic transformation in aromatic chemistry, this pathway converts a primary aromatic amine into a diazonium salt, which is subsequently displaced by a cyanide species, often catalyzed by copper(I) salts.[2][3]

-

Pathway III: Oxidation of 5-Methylnicotinonitrile: This approach involves the selective oxidation of a methyl group to a carboxylic acid on a pre-existing cyanopyridine scaffold.

This guide will now dissect each of these pathways in detail.

Pathway I: Palladium-Catalyzed Cyanation of 5-Bromonicotinic Acid

This pathway represents a modern and highly efficient method for introducing the cyano group. The direct conversion of aryl halides to aryl nitriles via palladium-catalyzed cross-coupling reactions has become a cornerstone of organic synthesis due to its high functional group tolerance and milder reaction conditions compared to older methods.[4][5]

Reaction & Mechanism

The core transformation is the reaction of 5-bromonicotinic acid with a cyanide source, catalyzed by a palladium(0) complex.

Causality of Experimental Design: The choice of a palladium catalyst is crucial. Palladium complexes can undergo oxidative addition into the aryl-bromide bond, initiating the catalytic cycle. The cyanide source is also a key variable; while traditional sources like KCN or NaCN are effective, they are highly toxic. Modern protocols often favor less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is considered an environmentally benign cyanating reagent.[4][6] The ligand on the palladium center is critical for stabilizing the catalyst and facilitating the reductive elimination step that forms the final product.

The catalytic cycle is believed to proceed via the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-bromonicotinic acid to form a Pd(II) intermediate.

-

Transmetalation (or Salt Metathesis): The cyanide anion from the cyanide source displaces the bromide on the palladium complex.

-

Reductive Elimination: The C-CN bond is formed, yielding this compound and regenerating the Pd(0) catalyst.

Visualization of Pathway I

Caption: Palladium-catalyzed cyanation of 5-bromonicotinic acid.

Data Summary: Comparative Reaction Conditions

| Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

| K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMAc | 120-140 | ~85-95 | [4] |

| Zn(CN)₂ | Pd₂(dba)₃ / XPhos | NMP | 100-120 | ~80-90 | [4] |

| CuSCN | Pd(OAc)₂ / Xantphos | Dioxane | 110 | ~70-85 | [7] |

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromonicotinic acid (1.0 eq).

-

Reagent Addition: Add potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5-0.6 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., dppf, 0.04 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylacetamide (DMAc) to the flask.

-

Reaction Execution: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and adjust the pH to ~3-4 with HCl. The product often precipitates.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for higher purity.

Pathway II: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and well-established method for converting an aromatic amino group into a variety of functional groups, including the nitrile group.[2][8] This pathway starts from the readily available 5-aminonicotinic acid.

Reaction & Mechanism

This is a two-step process:

-

Diazotization: 5-aminonicotinic acid is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.

-

Cyanide Displacement: The resulting diazonium salt is then added to a solution of a copper(I) cyanide (CuCN), which catalyzes the displacement of the diazonium group (N₂) with a cyanide ion.[9]

Causality of Experimental Design: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) catalyst is essential for the second step. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[2] The aryl radical then reacts with the copper-cyanide complex to form the final product.

Visualization of Pathway II

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol involves highly reactive intermediates and should be performed with extreme caution in a well-ventilated fume hood.

-

Diazotization:

-

Suspend 5-aminonicotinic acid (1.0 eq) in a mixture of water and concentrated HCl.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this temperature.

-

-

Cyanide Displacement:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in an aqueous solution of sodium or potassium cyanide.

-

Carefully and slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, gently warm the reaction mixture (e.g., to 50-60 °C) until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and acidify with HCl to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purification is typically achieved by recrystallization.

-

Pathway III: Oxidation of a Methyl Precursor

An alternative strategy involves starting with a pyridine ring that already contains the cyano group and a precursor to the carboxylic acid, such as a methyl group. 5-Methylnicotinonitrile can be synthesized from 3,5-lutidine, which is then selectively oxidized.

Reaction & Mechanism

The key step is the oxidation of the 5-methyl group of 5-methylnicotinonitrile to a carboxylic acid. Strong oxidizing agents are required for this transformation.

Causality of Experimental Design: The challenge in this pathway lies in the selective oxidation of the methyl group without affecting the cyano group or the pyridine ring. Common oxidizing agents for benzylic-type methyl groups include potassium permanganate (KMnO₄) or nitric acid under harsh conditions.[10][11][12] The reaction with KMnO₄ is typically performed in an aqueous medium. The reaction proceeds through a series of oxidation steps, likely involving a manganese ester intermediate. Subsequent hydrolysis yields the carboxylate, which is then protonated during acidic work-up.

Visualization of Pathway III

Caption: Oxidation of 5-methylnicotinonitrile to this compound.

Experimental Protocol: KMnO₄ Oxidation

This protocol involves a strong oxidant and exotherms are possible. It should be performed with appropriate temperature control.

-

Reaction Setup: Dissolve 5-methylnicotinonitrile (1.0 eq) in water in a round-bottom flask equipped with a reflux condenser and mechanical stirrer.

-

Oxidant Addition: Heat the solution to reflux. Add a solution of potassium permanganate (KMnO₄, ~3-4 eq) in water portion-wise over several hours to control the exothermic reaction.

-

Reaction Execution: Continue heating at reflux until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up: Cool the reaction mixture and filter to remove the MnO₂.

-

Isolation: Acidify the clear filtrate with concentrated HCl to a pH of 3-4. The desired this compound will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.

Comparative Analysis and Conclusion

Each synthetic pathway to this compound offers a unique set of advantages and disadvantages.

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Best Suited For |

| I: Pd-Catalyzed Cyanation | 5-Bromonicotinic Acid | High yield, excellent functional group tolerance, milder conditions, use of less toxic cyanide sources. | Cost of palladium catalyst and ligands, potential for heavy metal contamination. | Process development and scale-up where efficiency and substrate scope are critical. |

| II: Sandmeyer Reaction | 5-Aminonicotinic Acid | Utilizes inexpensive reagents, well-established classical reaction. | Use of highly toxic CuCN, generation of unstable diazonium intermediates, potentially lower yields. | Laboratory-scale synthesis where cost is a primary driver. |

| III: Oxidation | 5-Methylnicotinonitrile | Potentially low-cost starting material route (from lutidine). | Harsh reaction conditions, use of stoichiometric strong oxidants, potential for over-oxidation or side reactions. | Situations where the specific precursor is readily available and downstream purity requirements can accommodate the vigorous work-up. |

For modern drug development and manufacturing, the Palladium-Catalyzed Cyanation (Pathway I) is often the preferred method. Its reliability, high yields, and adaptability to a wide range of substrates, coupled with the development of less toxic cyanide sources, align well with the stringent demands of the pharmaceutical industry. While the initial investment in catalysts and ligands can be higher, the overall process efficiency and cleaner reaction profiles often result in a lower cost of goods on a large scale.

This guide has outlined the primary synthetic routes to this compound, providing the necessary technical detail for researchers to make informed decisions. The choice of synthesis will ultimately be guided by project-specific requirements including scale, cost, safety, and available starting materials.

References

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. Palladium-catalyzed cyanation of aryl halides with CuSCN. | Semantic Scholar [semanticscholar.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]

- 11. 5-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 12. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Cyanonicotinic Acid: Structure, Characterization, and Application

Abstract

5-Cyanonicotinic acid is a pyridinecarboxylic acid derivative characterized by the presence of a nitrile (-C≡N) group at the 5-position and a carboxylic acid (-COOH) group at the 3-position of the pyridine ring. This unique arrangement of electron-withdrawing groups and hydrogen-bonding moieties imparts a distinct set of physicochemical properties, making it a valuable molecule in diverse scientific fields. This technical guide provides an in-depth exploration of the molecular structure, spectroscopic signature, and practical applications of this compound, with a focus on its utility for researchers in medicinal chemistry and analytical sciences. We will delve into the causality behind its functional properties, provide validated experimental protocols, and offer expert insights into its application as a matrix in mass spectrometry and as a versatile building block in drug discovery.

Introduction: The Architectural Significance of this compound

Nicotinic acid, or vitamin B3, and its derivatives are foundational scaffolds in biochemistry and pharmaceutical development.[1] The introduction of a cyano group onto this scaffold, creating this compound, dramatically alters the molecule's electronic profile and steric configuration. The pyridine nitrogen, the carboxylic acid, and the nitrile group are all electron-withdrawing, which significantly influences the reactivity of the pyridine ring and the acidity of the carboxyl proton. This electronic structure is fundamental to its utility in various applications, from serving as a key intermediate in the synthesis of complex pharmaceutical agents to its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[2] Understanding this structure is paramount to leveraging its full potential.

Molecular Structure and Physicochemical Properties

The defining features of this compound are its three functional components: the pyridine ring, the carboxylic acid, and the cyano group. The interplay between these groups dictates the molecule's chemical behavior.

-

Pyridine Ring: A heterocyclic aromatic ring that provides a rigid scaffold. The nitrogen atom is electron-withdrawing and acts as a hydrogen bond acceptor.

-

Carboxylic Acid Group (-COOH): This group is acidic and serves as a primary site for reactions like esterification and amidation.[3] It is also a strong hydrogen bond donor and acceptor, facilitating intermolecular interactions.

-

Cyano Group (-C≡N): A strongly electron-withdrawing and polar group. It contributes to the molecule's ability to absorb UV light and can participate in various chemical transformations.

These features result in the physicochemical properties summarized in the table below. The acid dissociation constant (pKa) is a critical parameter, as it influences the ionization state of the molecule at different pH levels, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes. Similarly, the partition coefficient (LogP) provides a measure of its lipophilicity, a key factor in drug design.[4][5]

| Property | Value (Predicted/Experimental) | Significance in Application |

| Molecular Formula | C₇H₄N₂O₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 148.12 g/mol | Essential for stoichiometric calculations and mass spectrometry. |

| IUPAC Name | 5-cyanopyridine-3-carboxylic acid | Provides unambiguous chemical identification. |

| CAS Number | 55314-29-9 | Unique identifier for database and regulatory searches. |

| pKa (Predicted) | ~3-4 | Indicates it is a moderately strong organic acid, largely ionized at physiological pH.[6] |

| LogP (Predicted) | ~0.5 - 1.0 | Suggests a relatively hydrophilic character, influencing solubility and distribution.[4] |

| Appearance | White to off-white solid | Basic physical state observation. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: Due to the electron-withdrawing nature of the nitrogen, cyano, and carboxyl groups, all protons on the pyridine ring are expected to be deshielded and appear at high chemical shifts (downfield) in the aromatic region (typically >8.0 ppm). We would expect to see three distinct signals, each integrating to one proton, with splitting patterns dictated by their coupling to adjacent protons.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons of the carboxylic acid and the cyano group will have characteristic chemical shifts (typically >160 ppm and ~115-120 ppm, respectively). The pyridine ring carbons will appear in the aromatic region, with their exact shifts influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[7]

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | ~2500-3300 (broad) | Stretching |

| C=O (Carboxylic Acid) | ~1700-1730 | Stretching |

| C≡N (Nitrile) | ~2220-2240 | Stretching |

| C=C, C=N (Aromatic Ring) | ~1400-1600 | Stretching |

The presence of a strong, broad absorption in the O-H region and a sharp, intense peak for the C=O stretch are clear indicators of the carboxylic acid. A sharp, medium-intensity peak around 2230 cm⁻¹ is a definitive marker for the cyano group.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. In Electron Ionization (EI) mode, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (148.12). Common fragmentation patterns would include the loss of -OH (m/z 131) and -COOH (m/z 103).

Synthesis and Reactivity

This compound is typically synthesized from a precursor like 5-bromonicotinic acid.[9] A common synthetic strategy involves the cyanation of 5-bromonicotinic acid using a cyanide source, such as copper(I) cyanide, in a nucleophilic aromatic substitution reaction (a Rosenmund-von Braun reaction). The reactivity of the molecule is governed by its functional groups, allowing for selective modifications at the carboxylic acid (e.g., esterification, amide coupling), the cyano group (e.g., hydrolysis, reduction), or the pyridine ring.

Applications in Research and Development

The unique structural features of this compound make it a highly versatile tool for scientists.

Role as a MALDI Matrix

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, particularly for the analysis of large biomolecules like proteins and peptides.[10] The choice of matrix is critical for a successful analysis. A good matrix must co-crystallize with the analyte and strongly absorb the laser energy, facilitating the desorption and ionization of the analyte molecules.

This compound, while less common than matrices like sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA), possesses the necessary chromophore (the substituted pyridine system) to absorb UV laser energy (typically from a 337 nm nitrogen laser).[11][12] Its acidic nature facilitates protonation of the analyte, which is essential for detection in positive-ion mode.

Experimental Workflow: Using this compound as a MALDI Matrix

This diagram outlines the standard workflow for preparing a sample for MALDI-TOF MS analysis using this compound as the matrix.

Caption: Workflow for MALDI-TOF MS Sample Preparation.

Building Block in Drug Discovery

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.[2][13] Its carboxylic acid handle allows for easy coupling with amines to form amides, a common linkage in drug molecules. The pyridine ring acts as a bioisostere for a phenyl ring but with improved solubility and metabolic properties. The cyano group can be used as a synthetic precursor or as a functional group to interact with biological targets, for instance, by acting as a hydrogen bond acceptor. Its derivatives are being investigated for a range of therapeutic areas, including as potential anticancer and antioxidant agents.[2]

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of this compound from 5-Bromonicotinic Acid

This protocol is adapted from established cyanation methodologies.[14]

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromonicotinic acid (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.

-

Causality: An inert atmosphere is crucial to prevent oxidation of the copper(I) cyanide. A polar aprotic solvent is required to dissolve the reactants and facilitate the nucleophilic substitution.

-

-

Heating: Heat the reaction mixture to 140-160 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation: A successful reaction will show the disappearance of the starting material spot (5-bromonicotinic acid) and the appearance of a new, more polar spot on the TLC plate.

-

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Purification: Acidify the aqueous solution with HCl to a pH of ~3-4 to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

-

Self-Validation: The final product should be a white or off-white solid. Purity should be confirmed by NMR and MS, and the melting point should be sharp and consistent with literature values.

-

Safety and Handling

Like many nitrile-containing compounds, this compound should be handled with care. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[15][16] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered molecular tool. Its structure, defined by the strategic placement of a pyridine nitrogen, a carboxylic acid, and a cyano group, provides a predictable and versatile platform for innovation. For the analytical scientist, it offers a functional matrix for mass spectrometry. For the medicinal chemist, it is a key building block for the rational design of novel therapeutics. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward unlocking its full scientific potential.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. acdlabs.com [acdlabs.com]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. scribd.com [scribd.com]

- 9. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Application of Z-sinapinic matrix in peptide MALDI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 12. Sinapinic Acid (SA) MALDI-MS Matrix [proteochem.com]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 14. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 5-Cyanonicotinic Acid

This compound (CAS No. 887579-62-6), also known as 5-cyanopyridine-3-carboxylic acid, is a substituted pyridine derivative that holds significant potential as a versatile building block in synthetic organic chemistry.[1] Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group at the 3-position and a cyano group at the 5-position. This unique arrangement of electron-withdrawing groups and reactive handles makes it a valuable intermediate for the synthesis of complex heterocyclic molecules.

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents used to treat a wide range of conditions, including tuberculosis, cancer, and diabetes.[2] The strategic placement of the cyano and carboxylic acid moieties on the nicotinic acid framework allows for orthogonal chemical modifications, enabling researchers to construct diverse molecular architectures. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the cyano group can be hydrolyzed, reduced to an amine, or used in cycloaddition reactions. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis pathway, potential applications, and safety protocols for this compound, aimed at researchers and professionals in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical intermediate is paramount for its successful application in multi-step syntheses. While detailed experimental data for this compound is not broadly published in peer-reviewed literature, key properties have been compiled from reliable chemical supplier databases.

| Property | Value / Information | Source |

| CAS Number | 887579-62-6 | [3] |

| Molecular Formula | C₇H₄N₂O₂ | [4] |

| Molecular Weight | 148.12 g/mol | [4] |

| Synonyms | 5-cyanopyridine-3-carboxylic acid | [1] |

| Appearance | Typically an off-white to yellow solid (inferred) | N/A |

| Storage | Sealed in a dry place at room temperature | [4] |

| Purity | Commercially available up to 95% | |

| Spectroscopic Data | NMR, HPLC, LC-MS data is noted as available from suppliers | [4] |

Note: Properties such as melting point and solubility are not publicly available and would require experimental determination.

Proposed Synthesis Pathway: Cyanation of 5-Bromonicotinic Acid

The proposed two-step synthesis is outlined below:

-

Step 1: Bromination of Nicotinic Acid. Synthesis of the key intermediate, 5-bromonicotinic acid, from nicotinic acid.

-

Step 2: Palladium-Catalyzed Cyanation. Conversion of 5-bromonicotinic acid to the final product, this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for analogous transformations. It has not been optimized for this specific substrate and should be adapted and validated by the end-user in a controlled laboratory setting.

Step 1: Synthesis of 5-Bromonicotinic Acid (Adapted from patent literature[5])

-

To a reaction vessel equipped with a reflux condenser and stirrer, add nicotinic acid (1.0 eq), thionyl chloride (2.4 eq), and a catalytic amount of powdered iron (0.02 eq).

-

Heat the mixture to 70 °C.

-

Slowly add bromine (1.9 eq) to the reaction mixture over 2 hours, maintaining the temperature.

-

After the addition is complete, reflux the mixture for 6-10 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, carefully distill off the excess bromine and thionyl chloride.

-

Cool the residue to 0 °C and cautiously add a 4N sodium hydroxide solution until the pH reaches 3.

-

The precipitate of 5-bromonicotinic acid is collected by vacuum filtration and washed with cold water.

Step 2: Synthesis of this compound (Representative Cyanation)

-

In an inert atmosphere (e.g., under nitrogen or argon), charge a dry reaction flask with 5-bromonicotinic acid (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02-0.05 eq).

-

Causality: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and stability. The palladium catalyst is essential for facilitating the carbon-carbon bond formation between the pyridine ring and the cyanide.

-

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable aqueous base (e.g., NaHCO₃ solution) and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

-

Acidify the aqueous layer with 2N HCl to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Synthesis and Drug Discovery

This compound is a bifunctional molecule, presenting two key reactive sites for further chemical elaboration. Its value lies in its ability to serve as a scaffold for building more complex molecules.

Caption: Key reaction pathways for this compound.

-

Medicinal Chemistry Scaffolding: As a derivative of nicotinic acid, this compound is an attractive starting point for synthesizing novel therapeutic agents.[2] The carboxylic acid can be coupled with various amines to generate a library of amides, a common functional group in pharmaceuticals. The cyano group can be converted to a tetrazole ring, which is a well-known bioisostere for a carboxylic acid, often improving the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Precursor for Bioactive Molecules: Aminonicotinic acids and their derivatives are precursors to molecules investigated for anti-inflammatory and anti-cancer properties.[6] Reduction of the cyano group on this compound would yield 5-(aminomethyl)nicotinic acid, a GABA analogue with potential neurological applications.

-

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The multiple nitrogen and oxygen atoms in this compound and its derivatives make them excellent candidates for ligands that can coordinate with metal ions.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling constants dictated by the substitution pattern. A broad singlet corresponding to the carboxylic acid proton would also be expected.

-

¹³C NMR: Would reveal seven distinct carbon signals, including those for the nitrile, carboxyl, and the five pyridine ring carbons.

-

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) group. A broad O-H stretch from the carboxylic acid would appear around 2500-3300 cm⁻¹, and a strong C=O stretch would be visible around 1700 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent ion corresponding to the molecular weight (M-H)⁻ at m/z 147.1.

-

High-Performance Liquid Chromatography (HPLC): Purity analysis should be conducted using reverse-phase HPLC, typically with a C18 column and a mobile phase gradient of water and acetonitrile containing an additive like formic acid or trifluoroacetic acid to ensure sharp peak shapes.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area, preferably a chemical fume hood.[1]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1] Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]

References

- 1. zycz.cato-chem.com [zycz.cato-chem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. 887579-62-6|this compound|BLD Pharm [bldpharm.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Cyanonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Emergence of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among the vast array of functionalized pyridines, 5-Cyanonicotinic acid has emerged as a particularly valuable building block. Its unique trifunctional nature—a pyridine ring, a carboxylic acid at the 3-position, and a cyano group at the 5-position—offers medicinal chemists a versatile platform for the synthesis of complex molecules with diverse biological activities. While the historical "discovery" of this specific molecule is not prominently documented in a singular seminal publication, its importance lies in its synthetic accessibility and its role as a key intermediate in the creation of novel chemical entities. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, physicochemical properties, and its applications in the pursuit of new therapeutics.

Core Synthesis Strategies: From Halogenated Precursors to a Key Intermediate

The most logical and widely applicable approach to the synthesis of this compound involves the cyanation of a readily available halogenated nicotinic acid precursor, primarily 5-bromonicotinic acid. This transformation leverages well-established palladium-catalyzed cross-coupling methodologies, which are mainstays in modern organic synthesis.

Synthesis of the Precursor: 5-Bromonicotinic Acid

The journey to this compound begins with the preparation of its brominated precursor. A robust and scalable method for the synthesis of 5-bromonicotinic acid is the direct bromination of nicotinic acid.

Experimental Protocol: Bromination of Nicotinic Acid [3][4][5]

-

Reagents and Equipment:

-

Nicotinic Acid

-

Thionyl chloride (SOCl₂)

-

Liquid Bromine (Br₂)

-

Iron powder (catalyst)

-

4N Sodium Hydroxide (NaOH) solution

-

Ice

-

Standard reaction glassware with reflux condenser and gas absorption trap

-

-

Procedure:

-

In a four-necked flask equipped with a stirrer, condenser, and gas absorption device, place nicotinic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) at room temperature.

-

Heat the mixture in an oil bath at 50°C for 4 hours to form nicotinoyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Raise the temperature to 100°C and slowly add liquid bromine (1.1 eq).

-

After the addition is complete, raise the temperature to 170°C and maintain for 12 hours. A significant amount of hydrogen bromide gas will be generated and should be neutralized in an alkali trap.

-

After the reaction is complete, cool the mixture slightly and pour it onto ice to hydrolyze the acyl chloride.

-

Adjust the pH of the solution to 2.5 with a saturated sodium carbonate solution to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 5-bromonicotinic acid as a light-yellow solid.

-

Causality Behind Experimental Choices:

-

The conversion of the carboxylic acid to the acyl chloride with thionyl chloride activates the pyridine ring for electrophilic bromination.

-

The high reaction temperature is necessary to overcome the deactivation of the pyridine ring by the electron-withdrawing acyl chloride group.

-

The careful control of pH during workup is crucial for the selective precipitation of the product.

Palladium-Catalyzed Cyanation of 5-Bromonicotinic Acid

With 5-bromonicotinic acid in hand, the crucial cyanation step can be performed. Palladium-catalyzed cyanation reactions are highly efficient and offer good functional group tolerance, making them ideal for this transformation.[6][7][8][9][10] The use of zinc cyanide (Zn(CN)₂) as the cyanide source is often preferred due to its lower toxicity and better handling characteristics compared to other cyanide salts.

Experimental Protocol: Synthesis of this compound

-

Reagents and Equipment:

-

5-Bromonicotinic acid

-

Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., dppf)

-

Zinc dust (optional, as a reductant for the palladium catalyst)

-

Anhydrous, degassed solvent (e.g., DMF or DMA)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 5-bromonicotinic acid (1.0 eq), zinc cyanide (0.6 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to a temperature between 100-120°C.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and water.

-

Carefully acidify the aqueous layer to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain this compound.

-

Self-Validating System and Rationale:

-

The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphines often giving the best results.

-

The addition of zinc dust can help to maintain the palladium in its active zerovalent state throughout the reaction.

-

The workup procedure is designed to separate the product from the catalyst and unreacted starting materials.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in further synthetic applications.

| Property | Value |

| Chemical Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol |

| CAS Number | 887579-62-6 |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in literature; requires experimental determination. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. The proton at C2 would likely be the most downfield, followed by the protons at C6 and C4.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, followed by the carbons of the pyridine ring and the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2230 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of a wide range of biologically active molecules. The carboxylic acid can be readily converted into amides and esters, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The pyridine ring itself can participate in various transformations.

While a direct lineage to a marketed drug is not prominently established, the scaffold is of significant interest in the synthesis of inhibitors for various enzymes and as a core for combinatorial libraries. For instance, nicotinic acid derivatives are known to be important in the development of treatments for a variety of diseases. The introduction of a cyano group at the 5-position provides a key handle for further synthetic diversification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Illustrative Synthetic Utility:

The following diagram illustrates the potential for diversification of the this compound scaffold.

Caption: Synthetic diversification pathways for this compound.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials via robust and scalable palladium-catalyzed cyanation methods makes it an accessible intermediate for researchers. While its full potential is still being explored, the unique combination of functional groups on the pyridine scaffold ensures its continued importance in the quest for novel therapeutic agents. Future research will likely focus on the development of new synthetic methodologies to access this and related compounds, as well as its incorporation into a wider range of biologically active molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Cyanonicotinic Acid: A Versatile Pyridine Derivative in Chemical Innovation

Abstract

5-Cyanonicotinic acid, a key pyridine derivative, has emerged as a molecule of significant interest for researchers in both medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyridine ring, a nitrile group, and a carboxylic acid moiety—offers a versatile platform for synthesizing a wide array of novel compounds. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and its pivotal role as a precursor for advanced therapeutic agents and functional materials. We will delve into its applications in the rational design of enzyme inhibitors and bioactive scaffolds, as well as its utility as a multitopic organic linker in the construction of sophisticated coordination polymers and Metal-Organic Frameworks (MOFs). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of countless natural products and synthetic molecules.[1][2] The pyridine ring is a privileged scaffold in medicinal chemistry, largely due to its ability to engage in hydrogen bonding, its aromatic nature, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties.[1][3] Isomers of pyridine carboxylic acid, such as nicotinic acid (pyridine-3-carboxylic acid), have historically led to a multitude of approved drugs for conditions ranging from tuberculosis to hyperlipidemia.[3][4][5]

The introduction of additional functional groups onto the nicotinic acid backbone allows for the fine-tuning of electronic properties and steric profiles, enabling the creation of highly specific and potent molecules. This compound (3-carboxy-5-cyanopyridine) represents a strategically functionalized derivative. The electron-withdrawing nature of the cyano group at the 5-position significantly influences the reactivity and binding capabilities of the entire molecule, making it a powerful and versatile building block for targeted applications.

Core Characteristics of this compound

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis and material design. The molecule's character is defined by the interplay between its three key functional groups.

| Property | Value | Source |

| CAS Number | 5326-28-3 | [6] |

| Molecular Formula | C₇H₄N₂O₂ | - |

| Molecular Weight | 148.12 g/mol | - |

| Appearance | Off-white to light yellow powder | - |

| Melting Point | >300 °C | - |

| Solubility | Soluble in DMSO, sparingly in water | General chemical knowledge |

| pKa | ~3-4 (for the carboxylic acid) | Estimated based on nicotinic acid |

Note: Some properties are based on typical observations for this class of compounds and may vary slightly based on purity and experimental conditions.

Synthesis Pathways

The synthesis of this compound is a critical first step for its subsequent use. One established method involves the fusion of a pyridine sulfonic acid salt with a cyanide source, followed by hydrolysis.

A historical and effective method involves the reaction of a pyridine-3-sulfonic acid salt with potassium cyanide (or a mixture of sodium and potassium cyanide) at elevated temperatures to produce 3-cyanopyridine.[7] This nitrile can then be further functionalized or, in related syntheses, the cyano group can be introduced onto a pre-existing nicotinic acid framework through various organic transformations. The hydrolysis of the resulting 3-cyanopyridine using a strong acid like hydrochloric acid yields nicotinic acid.[7] The synthesis of the 5-cyano derivative specifically follows more advanced multi-step pathways, often starting from more complex pyridine precursors.

A generalized workflow for related syntheses is depicted below:

Caption: Generalized synthesis pathway for nicotinic acid from pyridine.

Role in Medicinal Chemistry and Drug Development

The pyridine nucleus is a cornerstone of modern drug design, and functionalized derivatives like this compound serve as high-value intermediates for creating novel therapeutic agents.[1][2] Its carboxylic acid and nitrile groups provide orthogonal handles for synthetic modification, allowing for the construction of complex molecules with diverse biological activities.

A Versatile Synthetic Building Block

Derivatives of nicotinic acid have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities.[8][9][10][11]

-

Anticancer Applications: Novel nicotinic acid derivatives have been synthesized and shown to possess potent cytotoxic activity against various human cancer cell lines.[8][12] For example, certain compounds have demonstrated promising inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis, with IC₅₀ values in the nanomolar range.[8][12]

-

Antimicrobial Activity: Acylhydrazone and 1,3,4-oxadiazole derivatives synthesized from nicotinic acid have shown significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and Bacillus subtilis.[13][14] These compounds often exhibit minimal inhibitory concentrations (MIC) in the low microgram-per-milliliter range and show low cytotoxicity against normal cell lines, highlighting their potential as selective therapeutic agents.[10][13][14]

-

Anti-inflammatory Properties: Researchers have successfully synthesized nicotinic acid derivatives that exhibit significant anti-inflammatory activity by inhibiting inflammatory cytokines such as TNF-α and IL-6, with potency comparable to established drugs like ibuprofen.[9]

The structure of this compound makes it an ideal starting point for creating such derivatives. The carboxylic acid can be readily converted into esters, amides, or hydrazides, while the nitrile group can be hydrolyzed, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic rings.[15]

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocol: Synthesis of a Nicotinic Acid Hydrazide Derivative

This protocol outlines a foundational step often used to create bioactive acylhydrazones from a nicotinic acid starting material. The conversion to a hydrazide is a gateway to a vast library of potent compounds.[10][13]

Objective: To synthesize nicotinoyl hydrazide from a nicotinic acid derivative as a precursor for antimicrobial agents.

Materials:

-

Nicotinic acid derivative (e.g., methyl nicotinate, synthesized from the corresponding acid)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Beakers, graduated cylinders, and filtration apparatus

-

TLC plates (silica gel) for reaction monitoring

Methodology:

-

Esterification (Precursor Synthesis):

-

Dissolve the starting nicotinic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting acid.

-

Neutralize the mixture, extract the methyl nicotinate ester, and purify. This step is crucial as direct reaction of the acid with hydrazine is less efficient.

-

-

Hydrazide Formation:

-

Dissolve the purified methyl nicotinate (1 equivalent) in absolute ethanol in a round-bottom flask.[11]

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the stirring solution at room temperature. The slight excess of hydrazine ensures complete conversion of the ester.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain reflux for 3-5 hours. Monitor the reaction progress using TLC. The product spot should be more polar than the starting ester.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum.

-

The resulting nicotinoyl hydrazide can be characterized by IR, NMR, and Mass Spectrometry and used directly in subsequent condensation reactions with various aldehydes to form bioactive acylhydrazones.[13][14]

-

Applications in Materials Science: Crafting Functional Frameworks

Beyond its biological applications, this compound is a highly effective ligand for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Its rigid structure and multiple distinct coordination sites (the pyridine nitrogen, the carboxylate oxygens, and the nitrile nitrogen) allow it to bridge metal ions in diverse ways, leading to the formation of 1D, 2D, or 3D networks.[16][17][18]

A Multitopic Linker for Coordination Polymers

The choice of ligand is paramount in determining the final topology and properties of a MOF.[19] Halogenated and other functionalized nicotinic acid derivatives have been successfully used to create CPs with interesting magnetic, luminescent, and gas purification properties.[20][21]

-

Structural Diversity: The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion, while the pyridine and nitrile nitrogens can coordinate to adjacent metal centers. This versatility enables the formation of complex and robust frameworks.

-

Functional Properties: By incorporating this compound into frameworks with metal ions like Cd(II), Co(II), or lanthanides, materials with specific functions can be designed.[16] For instance, lanthanide-based CPs can exhibit strong luminescence, making them suitable for sensor applications.[16] Cobalt-based frameworks may display unique magnetic behaviors, such as antiferromagnetic interactions.[20][21] The porous nature of these materials also makes them candidates for gas storage and separation.[20]

Caption: Role of 5-cyanonicotinate as a bridging ligand in a 1D chain.

Experimental Protocol: Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer

This protocol provides a representative method for synthesizing a coordination polymer using a functionalized nicotinic acid ligand, adapted from procedures for similar frameworks.[20][21]

Objective: To synthesize a crystalline coordination polymer using this compound and a cadmium(II) salt via hydrothermal methods.

Materials:

-

This compound (H-CN-Nic)

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Microscope

Methodology:

-

Reactant Preparation:

-

In a glass beaker, combine this compound (e.g., 0.1 mmol, 14.8 mg) and cadmium(II) nitrate tetrahydrate (e.g., 0.1 mmol, 30.8 mg).

-

Add a solvent mixture of deionized water and DMF (e.g., 10 mL total volume, in a 1:1 v/v ratio). The DMF helps to solubilize the organic ligand, while water is essential for the hydrothermal process.

-

Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave tightly and place it in a programmable oven.

-

Heat the autoclave to 120 °C at a ramp rate of 10 °C/hour.

-

Hold the temperature at 120 °C for 72 hours. This prolonged heating period allows for the slow growth of high-quality crystals.

-

After 72 hours, cool the oven down to room temperature at a slow rate (e.g., 5 °C/hour). Slow cooling is critical to prevent crystal cracking and to maximize yield.

-

-

Product Isolation and Characterization:

-

Carefully open the autoclave in a fume hood.

-

Collect the resulting crystals by filtration.

-

Wash the crystals sequentially with deionized water and then ethanol to remove any unreacted starting materials.

-

Dry the crystals in air.

-

The product can then be characterized using single-crystal X-ray diffraction (to determine the structure), powder X-ray diffraction (to confirm phase purity), and thermogravimetric analysis (to assess thermal stability).

-

Conclusion and Future Outlook

This compound stands out as a pyridine derivative of significant strategic value. Its trifunctional nature provides a robust and versatile platform for innovation across multiple scientific disciplines. In medicinal chemistry, it serves as a key intermediate for synthesizing next-generation therapeutics with tailored biological activities, from targeted anticancer agents to novel antimicrobials capable of combating drug-resistant pathogens.[8][13] In materials science, its capacity as a multitopic organic linker enables the rational design of functional coordination polymers and MOFs with precisely engineered properties for applications in sensing, catalysis, and gas separation.[20][21]

The future of research involving this compound is bright. Further exploration of its derivatives will undoubtedly lead to the discovery of new bioactive molecules with improved efficacy and safety profiles. In parallel, its use in constructing increasingly complex, multifunctional MOFs—perhaps incorporating cationic frameworks for anion sensing or photochromic properties—will push the boundaries of materials science.[22][23] As synthetic methodologies become more advanced, the full potential of this remarkable pyridine derivative will continue to be unlocked, driving progress in both human health and advanced technology.

References

- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 2. ijcrt.org [ijcrt.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. archivescacm.geneve.ch [archivescacm.geneve.ch]

- 7. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 13. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. Lanthanide coordination polymers based on 5-(2′-carboxylphenyl) nicotinate: syntheses, structure diversity, dehydration/hydration, luminescence and magnetic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands [mdpi.com]

- 18. Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel metal–organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H2 purification capabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Cationic coordination polymers with thirteen-fold interpenetrating dia networks: selective coloration and ion-controlled photochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

5-Cyanonicotinic Acid: A Versatile Reagent in Modern Organic Synthesis